MC-SN38

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

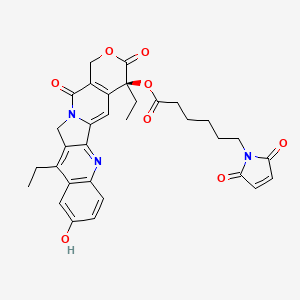

[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 6-(2,5-dioxopyrrol-1-yl)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O8/c1-3-19-20-14-18(36)9-10-24(20)33-29-21(19)16-35-25(29)15-23-22(30(35)40)17-42-31(41)32(23,4-2)43-28(39)8-6-5-7-13-34-26(37)11-12-27(34)38/h9-12,14-15,36H,3-8,13,16-17H2,1-2H3/t32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRMADURFCYBAU-YTTGMZPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCCCCN5C(=O)C=CC5=O)C2=NC6=C1C=C(C=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CCCCCN5C(=O)C=CC5=O)C2=NC6=C1C=C(C=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MC-SN38

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of MC-SN38, an antibody-drug conjugate (ADC) payload-linker system. This compound combines the potent topoisomerase I inhibitor, SN-38, with a non-cleavable maleimidocaproyl (MC) linker. This guide will delve into the molecular mechanisms of SN-38, the role of the non-cleavable linker in ADC processing, and the subsequent cellular signaling pathways leading to apoptosis. Detailed experimental protocols for the evaluation of ADCs employing the this compound system are provided, along with a summary of relevant quantitative data from preclinical studies of similar ADCs. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.

Introduction to this compound

This compound is a critical component in the development of next-generation antibody-drug conjugates. It comprises two key elements:

-

SN-38: The active metabolite of the chemotherapy drug irinotecan. SN-38 is a potent topoisomerase I inhibitor, approximately 100- to 1000-fold more cytotoxic than its parent compound. Its primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and cell death.

-

MC (Maleimidocaproyl) Linker: A non-cleavable linker that provides a stable covalent bond between the antibody and the SN-38 payload. The stability of this linker is crucial for preventing premature drug release in systemic circulation, thereby minimizing off-target toxicity.

The combination of a potent cytotoxic agent with a stable, non-cleavable linker in an ADC is designed to ensure that the therapeutic payload is delivered specifically to antigen-expressing target cells.

Mechanism of Action

The mechanism of action of an ADC utilizing the this compound conjugate can be described as a multi-step process that begins with targeted delivery and culminates in the induction of apoptosis in the cancer cell.

ADC Binding, Internalization, and Lysosomal Trafficking

The journey of an this compound ADC begins with the monoclonal antibody component binding to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked through the endosomal pathway to the lysosome.

Lysosomal Degradation and Release of the Active Catabolite

Unlike ADCs with cleavable linkers, where the payload is released from the antibody, the non-cleavable MC linker ensures that SN-38 remains attached to a fragment of the antibody after lysosomal processing. Within the acidic environment of the lysosome, proteases degrade the antibody component of the ADC. This degradation results in the formation of a charged catabolite, typically consisting of the SN-38 payload, the MC linker, and the amino acid (cysteine or lysine) to which the linker was attached (e.g., Cysteine-MC-SN38).[1][2] This catabolite is the active cytotoxic species.

Inhibition of Topoisomerase I and Induction of DNA Damage

Once in the cytoplasm, the Cysteine-MC-SN38 catabolite targets its molecular payload, topoisomerase I. This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3]

When the DNA replication machinery encounters this stabilized "cleavable complex," it leads to the formation of irreversible double-strand DNA breaks.[3]

Cell Cycle Arrest and Apoptosis

The accumulation of double-strand DNA breaks triggers a DNA damage response, leading to the activation of cell cycle checkpoints and arrest, primarily in the S and G2 phases of the cell cycle.[4] If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. This programmed cell death is mediated by the activation of caspase cascades, including caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[4]

Quantitative Data Summary

While specific quantitative data for an ADC utilizing the this compound conjugate is not widely available in the public domain, the following tables provide representative data from preclinical studies of ADCs with topoisomerase I inhibitor payloads. This data is intended to provide a general understanding of the expected potency and efficacy.

Table 1: In Vitro Cytotoxicity of Topoisomerase I Inhibitor-Based ADCs

| Cell Line | Cancer Type | ADC Target | Linker Type | IC50 (nM) |

| BxPC-3 | Pancreatic | TROP2 | Legumain-cleavable | ~5-10 |

| CFPAC-1 | Pancreatic | TROP2 | Legumain-cleavable | ~5-10 |

| SHP-77 | Small Cell Lung | DLL3 | Ether-based cleavable | 32.17 - 186.6 |

| NCI-N87 | Gastric | HER2 | Cleavable | ~1-5 |

Note: IC50 values are highly dependent on the target antigen expression levels, the antibody used, and the specific experimental conditions.

Table 2: In Vivo Efficacy of Topoisomerase I Inhibitor-Based ADCs in Xenograft Models

| Xenograft Model | Cancer Type | ADC | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| JIMT-1 | Breast | Anti-HER2 ADC | 3 | ~30 |

| CWR22Rv1 | Prostate | Anti-PSMA ADC | 0.03 | Significant inhibition |

| Renal Cell Carcinoma | Renal | Anti-CD70 ADC | - | Efficacious at well-tolerated doses |

Experimental Protocols

Synthesis of an this compound Antibody-Drug Conjugate

This protocol outlines the general steps for conjugating this compound to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP)

-

This compound (pre-activated with a maleimide (B117702) group) dissolved in an organic co-solvent (e.g., DMSO)

-

Conjugation buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a controlled amount of a reducing agent like TCEP. Incubate at 37°C for 1-2 hours.

-

Buffer Exchange: Remove the excess reducing agent using a desalting column and exchange the antibody into the conjugation buffer.

-

Conjugation Reaction: Add a calculated molar excess of the this compound solution to the reduced antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR). Gently mix and incubate at room temperature for 1-2 hours.

-

Quenching: Add a quenching solution to stop the reaction by capping any unreacted maleimide groups.

-

Purification: Purify the resulting ADC from unconjugated payload-linker and other small molecules using SEC.

-

Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.

In Vitro Cytotoxicity Assay

This protocol describes a method to determine the cytotoxic potency (IC50) of an this compound ADC.[5]

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium

-

This compound ADC, unconjugated antibody, and free SN-38

-

Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the this compound ADC, unconjugated antibody (negative control), and free SN-38 (positive control). Include untreated cells as a control.

-

Incubation: Incubate the plates for a period of time (e.g., 72-120 hours) under standard cell culture conditions.

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration. Determine the IC50 value using a suitable curve-fitting model.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of an this compound ADC in a xenograft mouse model.[6]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells for implantation

-

This compound ADC, vehicle control, and unconjugated antibody control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Treatment: Administer the this compound ADC, vehicle control, and unconjugated antibody control intravenously at the specified doses and schedule.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the control group.

Conclusion

The this compound payload-linker system represents a promising approach in the development of targeted cancer therapies. The potent topoisomerase I inhibitor, SN-38, combined with the stable, non-cleavable MC linker, allows for the specific delivery of a highly cytotoxic agent to tumor cells while minimizing systemic toxicity. The mechanism of action, involving targeted delivery, lysosomal degradation to an active catabolite, and subsequent induction of DNA damage and apoptosis, provides a strong rationale for the continued investigation and development of ADCs employing this technology. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of such novel therapeutic agents.

References

- 1. adcreview.com [adcreview.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MC-SN38 Linker Chemistry and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, structure, and application of the MC-SN38 linker-payload combination in the development of Antibody-Drug Conjugates (ADCs). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and utilize this important ADC component. This document covers the fundamental chemistry of different this compound linker variants, detailed experimental protocols for their synthesis and conjugation, quantitative data on their performance, and visualizations of their structure and mechanism of action.

Introduction to this compound in Antibody-Drug Conjugates

SN38, the active metabolite of the chemotherapy drug irinotecan, is a potent topoisomerase I inhibitor.[1][2][3] Its high cytotoxicity makes it an attractive payload for ADCs, which aim to deliver potent cytotoxic agents specifically to cancer cells, thereby increasing the therapeutic window. The "MC" designation in this compound typically refers to a maleimidocaproyl group, a key component for attaching the linker to the antibody. However, the overall linker structure can vary significantly, leading to ADCs with different stability and drug release profiles.

This guide will explore two primary classes of this compound linkers:

-

Non-Cleavable this compound: In this configuration, a stable maleimidocaproyl (MC) linker directly connects SN38 to the antibody. The release of the active drug relies on the degradation of the antibody within the target cell.

-

Cleavable this compound: A more common and complex system where "MC" is part of a larger, multi-component linker designed to be cleaved within the tumor microenvironment or inside the cancer cell. A prominent example is the MC-Val-Cit-PAB-SN38 linker, which incorporates a protease-cleavable dipeptide sequence.

Chemistry and Structure of this compound Linkers

The chemical structure of the linker is a critical determinant of an ADC's stability, efficacy, and toxicity profile. The choice between a cleavable and non-cleavable linker dictates the mechanism of drug release and can significantly impact the therapeutic outcome.

Non-Cleavable this compound Linker

The non-cleavable this compound linker is a straightforward design where the maleimidocaproyl (MC) group serves as the conjugation handle to the antibody, and it is stably linked to the SN38 payload.

-

Structure: This linker consists of a maleimide (B117702) group for covalent attachment to a thiol group (typically from a cysteine residue on the antibody) and a caproic acid spacer connected to the SN38 molecule.

-

Mechanism of Action: ADCs with non-cleavable linkers are internalized by the target cell, and the entire antibody-linker-drug conjugate is trafficked to the lysosome. Proteolytic degradation of the antibody releases the linker-payload complex, which is the active cytotoxic agent.

Cleavable MC-Val-Cit-PAB-SN38 Linker

The cleavable MC-Val-Cit-PAB-SN38 linker is a more sophisticated system designed for controlled drug release within the target cell.

-

Structure and Components:

-

MC (Maleimidocaproyl): As with the non-cleavable linker, this group is responsible for conjugation to the antibody via a stable thioether bond.

-

Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.

-

PAB (p-Aminobenzyl Alcohol): This self-immolative spacer connects the Val-Cit cleavable unit to the SN38 payload. Upon cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a 1,6-elimination reaction, releasing the unmodified SN38 payload.

-

SN38: The potent topoisomerase I inhibitor.

-

-

Mechanism of Drug Release: After internalization of the ADC, it is transported to the lysosome where Cathepsin B cleaves the amide bond between the citrulline and the PAB spacer. This initiates the self-immolation of the PAB group, leading to the release of free SN38 into the cytoplasm.

Quantitative Data on this compound Linkers

The following tables summarize key quantitative data related to ADCs utilizing this compound linkers. This data is essential for comparing the performance and characteristics of different ADC constructs.

Table 1: Preclinical Efficacy of ADCs with this compound Linkers

| ADC Target | Linker Type | Cell Line | IC50 (nM) | Tumor Model | Tumor Growth Inhibition (%) | Reference |

| Trop-2 | MC-Val-Cit-PAB | Various | ~1-10 | Xenograft | Significant | [4] |

| CEACAM5 | MC-Phe-Lys-PAB | Colon Adenocarcinoma | Not specified | Not specified | Not specified | [5] |

| Notch3 | Mc-VC-PAB | Not specified | Not specified | Not specified | Not specified | [1] |

| Her2 | Ether-based | Glioblastoma | 22.27 | Not specified | Not specified | [6] |

Table 2: Stability and Cleavage of this compound Linkers

| Linker Type | Condition | Half-life (t1/2) | Cleavage Rate | Reference |

| CL2A-SN-38 | pH 5, with Cathepsin B | ~10 hours | pH-mediated | [4] |

| CL2E-SN-38 | pH 5, with Cathepsin B | ~10 hours | Cathepsin B dependent | [4] |

| Ether-based | 50% Plasma at 37 °C | >10 days | Not specified | [7] |

| Val-Cit Linker | Human Liver Lysosomes | >80% cleavage in 30 min | Not specified | [8] |

Table 3: Clinical Data on ADCs with SN38 Payloads

| ADC Name | Target | Linker Type | Grade 3/4 Neutropenia | Grade 3/4 Febrile Neutropenia | Reference |

| Sacituzumab govitecan | Trop-2 | Cleavable | 24% | 6% | [9][10] |

| Labetuzumab govitecan | CEACAM5 | Cleavable | 10% | Not specified | [9][10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of an MC-Val-Cit-PAB-SN38 linker-drug conjugate and its subsequent conjugation to a monoclonal antibody.

Synthesis of Mc-VC-PAB-SN38

This protocol outlines a general approach for synthesizing the cleavable linker-drug conjugate.

Materials:

-

Fmoc-Cit-PAB-PNP

-

Fmoc-Val-OH

-

SN38

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

-

Standard peptide synthesis reagents (coupling agents like HBTU, bases like DIPEA)

-

Solvents (DMF, DCM)

-

Piperidine (B6355638) in DMF

-

Purification supplies (HPLC)

Procedure:

-

Synthesis of the Dipeptide Spacer:

-

Couple Fmoc-Val-OH to Fmoc-Cit-PAB-PNP using standard peptide coupling conditions.

-

Remove the Fmoc protecting group from the valine residue using a solution of piperidine in DMF.

-

-

Attachment of the Maleimide Group:

-

React the deprotected dipeptide with MC-NHS ester in the presence of a non-nucleophilic base like DIPEA.

-

-

Activation and Conjugation to SN38:

-

The terminal end of the PAB group is activated (e.g., as a p-nitrophenyl carbonate).

-

React the activated linker with the 20-hydroxyl group of SN38. The 10-hydroxyl group of SN38 may require protection (e.g., with a BOC group) prior to this step.

-

If a protecting group was used on SN38, deprotect it under appropriate conditions.

-

-

Purification:

-

Purify the final Mc-VC-PAB-SN38 conjugate using reverse-phase HPLC.

-

Cysteine-Based Antibody Conjugation

This protocol describes the conjugation of the Mc-VC-PAB-SN38 to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Mc-VC-PAB-SN38 dissolved in an organic solvent (e.g., DMSO)

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification columns (e.g., size-exclusion chromatography - SEC)

-

Reaction Buffer (e.g., PBS with EDTA, pH 7.0)

Procedure:

-

Antibody Reduction:

-

Conjugation Reaction:

-

Quenching:

-

Purification:

-

Purify the resulting ADC from unconjugated linker-drug and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.

-

Assess the purity and aggregation state of the ADC by SEC-HPLC.

-

Visualizations of Structures and Pathways

The following diagrams, generated using Graphviz, illustrate the key chemical structures and biological pathways associated with this compound linkers.

Chemical Structure of MC-Val-Cit-PAB-SN38

Caption: Chemical structure of the MC-Val-Cit-PAB-SN38 linker-drug conjugate.

Mechanism of Intracellular Drug Release

Caption: Intracellular drug release mechanism of an ADC with a cleavable MC-Val-Cit-PAB-SN38 linker.

SN38 Mechanism of Action Signaling Pathway

Caption: Signaling pathway of SN38-induced apoptosis following inhibition of Topoisomerase I.

Conclusion

The this compound linker-payload system represents a versatile and potent platform for the development of next-generation ADCs. The choice between a non-cleavable and a cleavable linker allows for the fine-tuning of the drug release mechanism to suit the specific target and tumor microenvironment. The cleavable MC-Val-Cit-PAB-SN38 linker, in particular, has demonstrated significant promise due to its controlled, intracellular release of the highly potent SN38 payload. This technical guide provides a foundational understanding of the chemistry, protocols, and mechanisms of action of this compound linkers, which will be invaluable for researchers and developers in the field of oncology therapeutics. Future innovations in linker technology will likely focus on further improving stability in circulation while enhancing the efficiency of payload release within the target cells, ultimately leading to more effective and safer cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of SN-38 Payload in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and key experimental protocols related to SN-38 as a payload in antibody-drug conjugates (ADCs). SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor that has demonstrated significant promise in the targeted delivery of chemotherapy.

Mechanism of Action of SN-38

SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. The lipophilic nature of SN-38 allows it to diffuse across cell membranes. Its mechanism unfolds in a series of steps:

-

Topoisomerase I Inhibition: SN-38 intercalates into the DNA-topoisomerase I complex, stabilizing it. This prevents the re-ligation of the single-strand DNA break created by the enzyme.

-

DNA Damage: The collision of the replication fork with this stabilized "cleavable complex" leads to the formation of irreversible double-strand DNA breaks.

-

Cell Cycle Arrest and Apoptosis: This significant DNA damage triggers a cellular stress response, leading to cell cycle arrest, primarily in the S and G2/M phases, and ultimately inducing apoptosis.[1][2]

The biological activity of SN-38 is highly dependent on its chemical structure, which exists in a pH-dependent equilibrium between a closed, active lactone ring and an open, inactive carboxylate form. The acidic tumor microenvironment favors the active lactone form.

Role of Linker Chemistry in SN-38 ADCs

The linker connecting SN-38 to the monoclonal antibody is a critical component that influences the ADC's stability, efficacy, and safety profile. For SN-38 ADCs, moderately stable, hydrolyzable linkers, such as CL2A, are often employed.[1][3] This linker strategy offers several advantages:

-

Lactone Ring Stabilization: Conjugation at the C20 position of SN-38 helps to stabilize the active lactone ring, protecting it from hydrolysis to the inactive carboxylate form in circulation.

-

Controlled Release: The hydrolyzable nature of the linker allows for the release of SN-38 in the acidic environment of the tumor microenvironment and within the lysosomes of cancer cells following internalization.

-

Bystander Effect: The moderate stability of the linker can lead to the extracellular release of SN-38 in the tumor microenvironment, enabling the "bystander effect," where the payload can kill adjacent, antigen-negative cancer cells.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of various SN-38 based ADCs.

Table 1: In Vitro Cytotoxicity of SN-38 and SN-38 ADCs

| ADC/Payload | Cell Line | Cancer Type | Target | IC50 (nM) | Reference |

| SN-38 | SKOV-3 | Ovarian Cancer | - | 10.7 | [4] |

| SN-38 | BT474 HerDR | Breast Cancer | - | 7.3 | [4] |

| SN-38 | MDA-MB-231 | Triple-Negative Breast Cancer | - | 38.9 | [4] |

| SN-38 | MCF-7 | Breast Cancer | - | 14.4 | [4] |

| Sacituzumab Govitecan | CVX8 | Cervical Cancer | Trop-2 | ~2.5 (relative) | [5] |

| Sacituzumab Govitecan | ADX3 | Cervical Cancer | Trop-2 | ~5 (relative) | [5] |

| Trastuzumab-SN38 A | SKOV3 | Ovarian Cancer | HER2 | 5.2 ± 0.3 | [6] |

| Trastuzumab-SN38 B | SKOV3 | Ovarian Cancer | HER2 | 4.4 ± 0.7 | [6] |

| Trastuzumab-SN38 C | SKOV3 | Ovarian Cancer | HER2 | 5.1 ± 0.4 | [6] |

Table 2: In Vivo Efficacy of SN-38 ADCs in Xenograft Models

| ADC | Tumor Model (Cell Line) | Cancer Type | Dosing Regimen (SN-38 Equivalent) | Outcome | Reference |

| Sacituzumab Govitecan | KRCH31 | Ovarian Cancer | Twice weekly for 3 weeks | Significant tumor growth inhibition compared to controls (p < 0.0001). Median survival of 60 days vs. 15-22 days for controls. | [7] |

| hRS7-CL2A-SN-38 | Calu-3 | Non-small cell lung cancer | 0.4 mg/kg, q4d x 4 | Significant antitumor effects with tumor regressions observed. | [8][9] |

| hRS7-CL2A-SN-38 | Capan-1 | Pancreatic Cancer | 0.2 mg/kg, twice weekly x 4 weeks | Significant tumor growth inhibition. 50% of mice were tumor-free at day 140. | [8][9] |

| hRS7-CL2A-SN-38 | COLO 205 | Colorectal Cancer | 0.4 mg/kg, twice weekly x 4 weeks | Significant tumor growth inhibition. | [8][9] |

| Labetuzumab Govitecan | GW-39 | Lung Metastatic Model | 1.0 mg, i.p. | Prolonged median survival. | [10] |

| Labetuzumab Govitecan | LS174T | Colorectal Cancer | 25 mg/kg, i.p., twice weekly for 4 weeks | Prolonged median survival. | [10] |

| EZN-2208 | MX-1 | Breast Cancer | MTD | More efficacious than CPT-11, with some tumor eradication. | [11] |

| EZN-2208 | MiaPaCa-2 | Pancreatic Cancer | MTD | More efficacious than CPT-11. | [11] |

| EZN-2208 | HT-29 | Colorectal Cancer | MTD | More efficacious than CPT-11. | [11] |

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an SN-38 ADC.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

SN-38 ADC and control ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of medium and incubate overnight at 37°C with 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the SN-38 ADC and a non-targeting control ADC in complete medium. Add 50 µL of the ADC solutions to the respective wells. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate at 37°C for 48-144 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well and incubate at 37°C overnight in the dark.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Bystander Effect Assay (Co-culture)

This assay evaluates the ability of an SN-38 ADC to kill neighboring, antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP)

-

Complete cell culture medium

-

96-well plates

-

SN-38 ADC and control ADC

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). The total cell number should be optimized for the assay duration.

-

ADC Treatment: Treat the co-culture with serial dilutions of the SN-38 ADC and a control ADC.

-

Incubation: Incubate the plate at 37°C for a period sufficient to observe the bystander effect (e.g., 72-120 hours).

-

Imaging and Analysis: At desired time points, acquire fluorescence and phase-contrast images of the wells. Quantify the number of viable GFP-positive (Ag-) cells in the ADC-treated wells compared to the untreated control wells.

-

Data Interpretation: A significant reduction in the number of viable Ag- cells in the presence of Ag+ cells and the SN-38 ADC, compared to the control ADC, indicates a bystander effect.

Immunofluorescence Staining of γH2AX for DNA Damage

This protocol details the detection of DNA double-strand breaks through the staining of phosphorylated H2AX (γH2AX) foci.

Materials:

-

Cells cultured on coverslips or in imaging-compatible plates

-

SN-38 ADC

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with the SN-38 ADC at various concentrations and for different time points. Include an untreated control.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Blocking: Wash with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

-

Counterstaining: Wash with PBS and then incubate with DAPI solution for 5-10 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates DNA damage.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action of SN-38 ADCs.

Caption: Mechanism of action of an SN-38 ADC, from cell surface binding to apoptosis induction.

Caption: Simplified signaling pathway of SN-38-induced apoptosis.

Caption: A typical experimental workflow for the preclinical evaluation of SN-38 ADCs.

References

- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 2. crpr-su.se [crpr-su.se]

- 3. Could a Long-Acting Prodrug of SN-38 be Efficacious in Sacituzumab Govitecan-Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Novel delivery of SN38 markedly inhibits tumor growth in xenografts, including a camptothecin-11-refractory model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Topoisomerase I Inhibition by SN-38: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent inhibitor of human DNA topoisomerase I (Top1). Its clinical efficacy is rooted in its ability to trap the transient covalent complex formed between Top1 and DNA. This stabilization of the "cleavable complex" transforms the essential enzyme into a cytotoxic agent, leading to the generation of lethal double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of SN-38, detailing its molecular interactions, cellular consequences, and the key experimental protocols used to investigate its activity.

Introduction: The Indispensable Role of Topoisomerase I

DNA topoisomerases are crucial enzymes that resolve topological challenges in the genome that arise during fundamental cellular processes such as DNA replication, transcription, and recombination.[1][2][3][4] Human Topoisomerase I (Top1) alleviates torsional stress by introducing transient single-strand breaks in the DNA backbone. The enzyme cleaves a phosphodiester bond, covalently attaching to the 3'-end of the broken strand via a tyrosine residue. This allows for the controlled rotation of the intact strand around the break, relaxing the DNA supercoiling. Following relaxation, Top1 re-ligates the cleaved strand, completing its catalytic cycle and dissociating from the DNA.[1][2][3][4]

Mechanism of Action: SN-38 as a Topoisomerase I Poison

SN-38 exerts its cytotoxic effects not by inhibiting the catalytic activity of Top1 directly, but by acting as an interfacial inhibitor. It binds to the transient Top1-DNA covalent complex, stabilizing it and preventing the re-ligation of the single-strand break.[5][6] This ternary complex, consisting of Top1, DNA, and SN-38, effectively "poisons" the enzyme, converting it into a DNA-damaging adduct.

The collision of an advancing DNA replication fork with this stabilized ternary complex is the pivotal event that translates Top1 inhibition into cytotoxicity. This collision leads to the conversion of the reversible single-strand break into a highly toxic, irreversible DNA double-strand break (DSB).[5][7] These DSBs are challenging for the cell to repair and are potent triggers of downstream signaling pathways that culminate in cell death.

dot

References

- 1. dovepress.com [dovepress.com]

- 2. Quantitative Western Blot Analysis with Replicate Samples [protocols.io]

- 3. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of MC-SN38 Conjugate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of the MC-SN38 conjugate, a pivotal component in the development of next-generation antibody-drug conjugates (ADCs). SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity.[1] Its conjugation to monoclonal antibodies via a maleimidocaproyl (MC) linker allows for targeted delivery to cancer cells, thereby enhancing therapeutic efficacy and minimizing systemic toxicity. This document delves into the synthesis, characterization, and mechanism of action of this compound conjugates, offering detailed experimental protocols and quantitative data to support researchers and drug development professionals in this field.

Core Biophysical and Physicochemical Properties

The conjugation of SN38 to an antibody via an MC-based linker can influence the overall biophysical and physicochemical properties of the resulting ADC. These properties are critical for the stability, efficacy, and safety of the therapeutic agent.[2][3]

Table 1: Key Physicochemical Properties of Antibody-Drug Conjugates

| Property | Description | Typical Characterization Methods |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. It is a critical quality attribute that impacts both potency and pharmacokinetics.[4] | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS).[4][5] |

| Size and Aggregation | The hydrodynamic size of the ADC and the presence of aggregates. Aggregation can impact efficacy and immunogenicity.[6] | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS).[6] |

| Zeta Potential | The surface charge of the ADC, which influences its stability in solution and interactions with cell membranes.[7] | Electrophoretic Light Scattering (ELS).[7] |

| Stability | The ability of the conjugate to remain intact in circulation and release the payload at the target site. Stability is assessed in plasma and relevant buffer conditions.[8][9] | HPLC-based assays to monitor drug release over time.[9] |

Table 2: Representative Biophysical Data for SN38-based ADCs

| Parameter | Representative Value/Range | Reference |

| Drug-to-Antibody Ratio (DAR) | 1 to 8 | [4] |

| In Vitro IC50 | 5.5 nM to 235.6 nM (cell line dependent) | [5] |

| Serum Half-life of Conjugate | > 10 days (for stable ether-linked SN38-ADC) | [5] |

Note: The specific values for an this compound conjugate will depend on the specific antibody, conjugation conditions, and the full linker structure.

Mechanism of Action and Signaling Pathways

SN38 exerts its cytotoxic effect by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1]

Mechanism of Action:

-

Topoisomerase I Inhibition: Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks.

-

Cleavable Complex Stabilization: SN38 intercalates into the DNA-topoisomerase I complex, stabilizing this "cleavable complex" and preventing the re-ligation of the DNA strand.

-

DNA Damage: The collision of the DNA replication fork with the stabilized complex leads to the formation of irreversible double-strand breaks.

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately leads to programmed cell death (apoptosis).[]

Below is a diagram illustrating the signaling pathway initiated by SN38-induced DNA damage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alteration of Physicochemical Properties for Antibody-Drug Conjugates and Their Impact on Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]

- 4. A highly stable human single-domain antibody-drug conjugate exhibits superior penetration and treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Physicochemical Properties Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]

- 8. adcreview.com [adcreview.com]

- 9. researchgate.net [researchgate.net]

In Vitro Characterization of MC-SN38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MC-SN38, a drug-linker conjugate designed for antibody-drug conjugates (ADCs). This compound combines the potent topoisomerase I inhibitor SN-38 with a maleimidocaproyl (MC) linker. SN-38 is the active metabolite of irinotecan (B1672180) and is 100 to 1000 times more potent than its parent compound.[1][2] This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes relevant biological pathways and workflows.

Mechanism of Action

This compound, through its active component SN-38, exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[3][4][5] Topoisomerase I is a nuclear enzyme crucial for relaxing DNA supercoils during replication and transcription.[3][4] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[3][4] This interference with the moving replication fork leads to the accumulation of lethal double-strand DNA breaks, ultimately triggering S-phase cell cycle arrest and apoptosis (cell death).[3][6]

Quantitative Cytotoxicity Data

The in vitro potency of SN-38 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below. These values demonstrate the significant anti-proliferative activity of SN-38.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| HCT-116 | Colorectal Cancer | >0.05 | Not Specified | [7] |

| HT-29 | Colorectal Cancer | Not Specified | Not Specified | |

| SW620 | Colorectal Cancer | Not Specified | Not Specified | |

| KM12SM | Colon Cancer | Not Specified | Not Specified | [8] |

| KM12L4a | Colon Cancer | Not Specified | Not Specified | [8] |

| KM12C | Colon Cancer | Not Specified | Not Specified | [8] |

| MDA-MB-231 (acq) | Breast Cancer | 40.2 ± 4.0 | 72h | [9] |

| MDA-MB-231 (DMSO) | Breast Cancer | 5.6 ± 0.9 | 72h | [9] |

| MCF-7 (acq) | Breast Cancer | 33.6 ± 3.0 | 72h | [9] |

| MCF-7 (DMSO) | Breast Cancer | 3.7 ± 0.5 | 72h | [9] |

| MDA-MB-231 (de novo) | Breast Cancer | 66.8 ± 16.2 | 72h | [9] |

| MCF-7 (de novo) | Breast Cancer | 31.9 ± 0.6 | 72h | [9] |

| HeLa | Cervical Cancer | Not Specified | Not Specified | [10] |

| SiHa | Cervical Cancer | Not Specified | Not Specified | [10] |

| HepG2 | Liver Cancer | 0.683 (solution) | Not Specified | [11] |

| HT1080 | Fibrosarcoma | 0.104 (solution) | Not Specified | [11] |

| U87MG | Glioblastoma | 1.770 (free SN38) | Not Specified | [12] |

| Panc-2 | Pancreatic Cancer | 0.0066 ± 0.001 | Not Specified | [1] |

| BxPC-3 | Pancreatic Cancer | 0.011 | Not Specified | [1] |

| Caco-2 | Colorectal Adenocarcinoma | 0.95 (Tetrac-CS-PLAG-SN38) | Not Specified | [1] |

| C26 | Colon Carcinoma | 1.61 (Tetrac-CS-PLAG-SN38) | Not Specified | [1] |

| HT-29 | Colorectal Cancer | 1.54 ± 0.05 (SN38) | Not Specified | [1] |

| HepG2 | Liver Cancer | 8.54 ± 0.36 (SN38) | Not Specified | [1] |

| A549 | Lung Cancer | 5.28 ± 0.97 (SN38) | Not Specified | [1] |

| MCF-7 | Breast Cancer | 6.89 ± 1.04 (SN38) | Not Specified | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of this compound. Below are protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[5]

-

Drug Treatment: The following day, treat the cells with a range of concentrations of SN-38 or this compound conjugate.[5][8] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.[5][9][13]

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours.[5]

-

Formazan (B1609692) Solubilization: Add a solubilizing agent, such as acidified sodium dodecyl sulphate (SDS), to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance of the wells at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]

Caption: Workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.

Cellular Uptake Assay

This assay quantifies the amount of a compound taken up by cells over time.

-

Cell Seeding: Plate cells in a suitable format (e.g., 6-well plates or 24-well plates) and allow them to adhere.

-

Drug Incubation: Treat the cells with a defined concentration of the test compound (e.g., a fluorescently labeled this compound analog or radiolabeled SN-38) for various time points. To investigate transport mechanisms, incubate at both 37°C and 4°C.[14]

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound. Lyse the cells using a suitable lysis buffer.

-

Quantification: Quantify the amount of the compound in the cell lysate using an appropriate detection method, such as fluorescence spectroscopy, liquid scintillation counting, or mass spectrometry.

-

Data Analysis: Normalize the amount of internalized compound to the total protein concentration in the cell lysate. Plot the uptake over time to determine the rate of cellular entry.

Caption: General workflow for assessing the cellular uptake of this compound.

Topoisomerase I Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase I.

-

Nuclear Extract Preparation: Prepare nuclear extracts from untreated cancer cells, which will serve as the source of Topoisomerase I.

-

Reaction Setup: Set up a reaction mixture containing supercoiled plasmid DNA, the nuclear extract, and various concentrations of SN-38. Include a control reaction without the inhibitor.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).

-

Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The inhibition of Topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Signaling Pathways

SN-38 has been shown to modulate several intracellular signaling pathways, contributing to its anti-cancer effects.

DNA Damage Response and Apoptosis Pathway

The primary mechanism of SN-38 involves the induction of DNA damage, which activates downstream signaling cascades leading to apoptosis.

References

- 1. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 3. ClinPGx [clinpgx.org]

- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic Effect of SN-38 in Combination with Cetuximab on Angiogenesis and Cancer Cell Invasion | Anticancer Research [ar.iiarjournals.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. Uptake of irinotecan metabolite SN-38 by the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Technical Core of Next-Generation ADCs: A Guide to MC-SN38 for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and drug developers focused on the utilization of MC-SN38 in the creation of advanced antibody-drug conjugates (ADCs). SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor that has demonstrated significant promise as an ADC payload.[1][2] Its conjugation to a monoclonal antibody (mAb) via a linker, such as the non-cleavable maleimidocaproyl (MC) linker, allows for targeted delivery to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[3][4][5] This document provides a detailed exploration of the this compound drug-linker, including its mechanism of action, relevant preclinical data, and detailed experimental protocols for the development and evaluation of this compound-based ADCs.

Introduction to SN-38 as an ADC Payload

SN-38 is a small molecule that is 100 to 1000 times more potent as a topoisomerase I inhibitor than its prodrug, irinotecan.[1][6] By targeting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription, SN-38 induces single-strand DNA breaks that convert to lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[7][8] The clinical success of Sacituzumab Govitecan (Trodelvy®), an ADC utilizing an SN-38 payload, has validated its effectiveness in cancer therapy.[1][9]

The MC linker is a non-cleavable linker designed to provide stability to the ADC in systemic circulation.[3][10] The cytotoxic payload is released upon lysosomal degradation of the antibody within the target cancer cell. This targeted release mechanism is critical for maximizing the therapeutic window of the ADC.

Mechanism of Action of SN-38

The cytotoxic effect of SN-38 is initiated by its interaction with the topoisomerase I-DNA complex. SN-38 intercalates into this complex, trapping it in a "cleavable complex" state.[1] This stabilization prevents the re-ligation of the single-strand DNA break created by topoisomerase I. When a DNA replication fork encounters this stabilized complex, it leads to an irreversible double-strand DNA break, initiating a cascade of events that result in cell cycle arrest and apoptosis.[1][8]

Quantitative Preclinical Data for SN-38 Based ADCs

The following tables summarize key quantitative data from preclinical studies of various SN-38 based ADCs. These data highlight the potency and efficacy of this payload across different cancer cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity (IC50) of SN-38 and SN-38 Based ADCs

| ADC/Compound | Target | Cell Line | IC50 (nM) | Reference |

| SN-38 (Free Drug) | - | SKOV-3 | 10.7 | [11] |

| - | BT474 HerDR | 7.3 | [11] | |

| - | MDA-MB-231 | 38.9 | [11] | |

| - | MCF-7 | 14.4 | [11] | |

| - | Daudi | 0.13 | [12] | |

| - | RS4;11 | 2.28 | [12] | |

| Mil40-SN38 Conjugates | Her2 | SKOV-3 | 86.3 - 320.8 | [13] |

| Her2 | BT474 HerDR | 14.5 - 235.6 | [13] | |

| Optimized Mil40-SN38 | Her2 | Not Specified | 5.5 | [11][13] |

| Sacituzumab govitecan (IMMU-132) | Trop-2 | Not Specified | 7.6 | [13] |

| SY02-SN-38 | Trop-2 | CFPAC-1, MDA-MB-468 | Subnanomolar | [13] |

| SN-38 Nanocrystals (SN-38/NCs-A) | - | MCF-7 | 0.051 µg/mL | [14] |

| - | HepG2 | 0.076 µg/mL | [14] | |

| SN-38 Nanocrystals (SN-38/NCs-B) | - | MCF-7 | 0.112 µg/mL | [14] |

| - | HepG2 | 0.179 µg/mL | [14] | |

| SN-38 Solution | - | MCF-7 | 0.453 µg/mL | [14] |

| - | HepG2 | 0.683 µg/mL | [14] |

Table 2: In Vivo Efficacy of SN-38 Based ADCs in Xenograft Models

| ADC | Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| hRS7-SN-38 ADC | Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, with tumor regressions observed | [15] |

| Capan-1 | Pancreatic | Not specified | Significant antitumor effects | [15] | |

| BxPC-3 | Pancreatic | Not specified | Significant antitumor effects | [15] | |

| COLO 205 | Colorectal | Not specified | Significant antitumor effects | [15] | |

| Sacituzumab Govitecan (IMMU-132) | Not specified | Not specified | 28-fold less mole-equivalent of SN-38 compared to irinotecan | 20-fold to 136-fold increase in tumor SN-38 concentration vs. Irinotecan | [15][16] |

| OEG-SN38 Conjugate | BCap37 | Breast | Not specified | Excellent therapeutic activity | [15] |

| SKOV-3 | Ovarian | 10 mg/kg, q2d x 6, i.v. | Significantly repressed tumor growth | [15] | |

| Optimized Mil40-SN38 | Not Specified | Not Specified | Not Specified | Significantly delayed tumor growth | [13] |

| SY02-SN-38 | CFPAC-1 | Pancreatic | Not Specified | 87.3% Tumor Growth Inhibition | [13] |

| IMMU-130 (CEACAM5-targeted) | Human CRC | Colorectal | Not Specified | Growth inhibition and regression | [13] |

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of this compound ADCs. The following sections provide step-by-step protocols for key experiments.

General Workflow for SN-38 ADC Synthesis

The synthesis of an SN-38 ADC is a multi-step process that involves antibody preparation, drug-linker activation, conjugation, and purification.

Objective: To conjugate an SN-38 derivative to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

-

Antibody solution (1-5 mg/mL in PBS, pH 7.4)[13]

-

SN-38-COOH derivative with an NHS ester (e.g., O-succinyl SN-38 NHS ester)[13]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., Size-Exclusion Chromatography or Protein A)

-

Stabilization Buffer (e.g., 5x PBS)[13]

Procedure:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 1-5 mg/mL in the reaction buffer.[13]

-

SN-38-NHS Ester Reconstitution: Dissolve the SN-38-NHS ester in a small volume of DMSO to create a stock solution.[13]

-

Conjugation Reaction: Add the reconstituted SN-38-NHS ester solution to the antibody solution. Ensure the final DMSO concentration is 10% or less.[13]

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.[13]

-

Purification: Remove unreacted SN-38 derivative and other reagents by purifying the ADC using a suitable chromatography method like size-exclusion chromatography (SEC).[7][13]

-

Characterization and Storage: Characterize the ADC for parameters such as drug-to-antibody ratio (DAR), purity, and aggregation. Store the purified ADC under appropriate conditions.

Objective: To achieve a homogenous ADC with a defined DAR by conjugating a maleimide-activated SN-38 derivative to engineered cysteine residues.

Materials:

-

Engineered antibody solution (e.g., 1 mg/mL in PBS)[13]

-

Reducing agent (e.g., TCEP)[13]

-

Maleimide-activated SN-38 derivative (e.g., Mc-VC-PAB-SN38)[13]

-

Desalting columns[13]

-

DMSO[13]

Procedure:

-

Antibody Reduction: Add the reducing agent (e.g., TCEP) to the antibody solution to reduce the interchain disulfide bonds or engineered cysteines.[7][13]

-

Incubation: Incubate at 37°C for 1-2 hours.[13]

-

Removal of Reducing Agent: Remove the excess reducing agent using a desalting column.[13]

-

Conjugation Reaction: Immediately add the maleimide-activated SN-38 derivative (dissolved in DMSO) to the reduced antibody.

-

Incubation: Incubate at room temperature for 1-2 hours with gentle mixing.[13]

-

Purification and Characterization: Purify and characterize the ADC as described in Protocol 1.

In Vitro Cytotoxicity Assay[7][13]

Objective: To determine the cytotoxic potency (IC50) of the SN-38-based ADC.

Materials:

-

Target and non-target cancer cell lines

-

Complete cell culture medium

-

SN-38-based ADC, unconjugated antibody, and free SN-38

-

Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.[13]

-

Treatment: Treat the cells with serial dilutions of the SN-38-based ADC, unconjugated antibody (as a negative control), and free SN-38 (as a positive control). Include untreated cells as a control.[13]

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[7][13]

-

Viability Assessment: Add the cell viability reagent (e.g., MTT solution, 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Data Acquisition: If using MTT, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.[7]

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[7]

In Vivo Efficacy Study in Xenograft Models[13][15]

Objective: To evaluate the anti-tumor activity and tolerability of the SN-38-based ADC in a preclinical animal model.

References

- 1. benchchem.com [benchchem.com]

- 2. SN-38 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Creative Biolabs [creative-biolabs.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. slideserve.com [slideserve.com]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Generation of anti-SN38 antibody for loading efficacy and therapeutic monitoring of SN38-containing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. dovepress.com [dovepress.com]

- 15. benchchem.com [benchchem.com]

- 16. Antibody-drug conjugates targeting Trop-2: Clinical developments in early breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Bystander Effect of SN-38 Antibody-Drug Conjugates: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the bystander effect exhibited by SN-38, the active metabolite of irinotecan, when delivered via antibody-drug conjugates (ADCs). The bystander effect, a critical phenomenon in cancer therapy, describes the ability of a cytotoxic agent to kill not only the antigen-positive target cells but also adjacent antigen-negative tumor cells, thereby amplifying the therapeutic efficacy of the ADC. This is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied.

SN-38-based ADCs, such as Sacituzumab Govitecan, have demonstrated significant clinical success, largely attributed to this bystander killing mechanism.[1] This document will dissect the molecular mechanisms underpinning this effect, present quantitative data from key studies, provide detailed experimental protocols for its investigation, and visualize the associated signaling pathways and experimental workflows.

Core Mechanism: A Tale of Two Forms and Diffusion

The bystander effect of SN-38 is fundamentally governed by the pH-dependent equilibrium of its chemical structure and its ability to traverse cell membranes.[1] SN-38 exists in two forms: a lipophilic, active lactone form and a water-soluble, inactive carboxylate form.[1]

-

Active Lactone Form: Under acidic conditions (pH < 6.0), which are often characteristic of the tumor microenvironment, the equilibrium shifts towards the closed-ring lactone form.[1] This form is crucial for its cytotoxic activity as it can readily diffuse across cell membranes and bind to its intracellular target, Topoisomerase I.

-

Inactive Carboxylate Form: At physiological pH (~7.4), the equilibrium favors the open-ring, negatively charged carboxylate form, which has poor membrane permeability and a low affinity for Topoisomerase I.[1]

The principal mechanism of the bystander effect is the passive diffusion of the active SN-38 lactone from a "donor" antigen-positive cell, targeted by the ADC, to a neighboring "recipient" antigen-negative cell.[1] For this to occur, the released SN-38 must be in its active lactone state to exit the donor cell and enter the recipient cell before it converts to the inactive carboxylate form in the extracellular space.[1] The acidic tumor microenvironment can help stabilize the active lactone, thus facilitating its bystander activity.[1]

Quantitative Data on SN-38 ADC Bystander Effect

The potency and bystander killing capacity of SN-38-based ADCs have been evaluated in numerous preclinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Cytotoxicity of Sacituzumab Govitecan (SN-38 ADC)

| Cell Line (Ovarian Cancer) | Trop-2 Expression | IC50 of Sacituzumab Govitecan (nM) |

| KRCH31 | High (3+) | ~1.0 |

| OVA1 | High (3+) | ~1.5 |

| OVA10 | High (3+) | ~2.0 |

| OVA14 | Low/Negligible | >1000 |

Data adapted from studies on various ovarian cancer cell lines, demonstrating significantly higher potency in cells expressing the target antigen. The effect on Trop-2 negative cells in a mixed culture is indicative of the bystander effect.[1]

Table 2: Comparative Potency and Bystander Effect Metrics

| Parameter | Observation | Source |

| Relative Potency | SN-38 is 100- to 1,000-fold more potent than its prodrug, irinotecan. | [1] |

| Bystander PD Response | Pharmacodynamic (DNA damage) response in bystander cells at the center of a spheroid is at most 50% of that in directly targeted cells. | [1] |

| Effect Correlation | The extent of the bystander effect increases with a higher fraction of antigen-positive cells in a co-culture system. | [1] |

| Permeability Comparison | Exatecan (another topoisomerase I inhibitor) permeability is ~5-fold higher than SN-38, suggesting SN-38 has moderate membrane permeability. | [2] |

Experimental Protocols

Investigating the bystander effect of SN-38 ADCs requires specific in vitro and in vivo methodologies. Below are detailed protocols for key experiments.

In Vitro Bystander Effect Co-Culture Assay

This assay is designed to quantify the killing of antigen-negative "bystander" cells when co-cultured with antigen-positive "donor" cells treated with an SN-38-based ADC.[1]

1. Cell Line Preparation:

-

Bystander Cells (Antigen-Negative): Stably transfect the antigen-negative cell line with a fluorescent protein (e.g., Green Fluorescent Protein - GFP) for easy identification and quantification by flow cytometry.

-

Donor Cells (Antigen-Positive): Use a cell line that expresses the target antigen at high levels.

2. Co-Culture Seeding:

-

Seed the donor and bystander cells together in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates.

-

Include control wells with only bystander cells and only donor cells.

3. ADC Treatment:

-

Allow the cells to adhere overnight.

-

Treat the co-cultures and control wells with a range of concentrations of the SN-38 ADC.

-

Include an untreated control.

4. Incubation and Staining:

-

Incubate the plates for a predetermined period (e.g., 72-96 hours).

-

Prior to analysis, add a viability dye such as Propidium Iodide (PI) or DAPI to distinguish live from dead cells.

5. Flow Cytometry Analysis:

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the GFP-positive population (bystander cells).

-

Within the GFP-positive gate, quantify the percentage of PI-negative (live) and PI-positive (dead) cells.

6. Data Interpretation:

-

The bystander effect is quantified by the decrease in viability of the GFP-positive bystander cells in the co-culture wells compared to the wells containing only bystander cells treated with the same concentration of the ADC.

Conditioned Medium Transfer Assay

This assay helps to determine if the cytotoxic effect on bystander cells is mediated by a secreted factor (i.e., the released payload).

1. Preparation of Conditioned Medium:

-

Seed the antigen-positive donor cells and treat them with the SN-38 ADC for a defined period (e.g., 48-72 hours).

-

Collect the culture supernatant (conditioned medium).

-

Centrifuge or filter the conditioned medium to remove any detached cells or debris.

2. Treatment of Bystander Cells:

-

Seed the antigen-negative bystander cells.

-

After cell adherence, replace the normal culture medium with the collected conditioned medium.

-

Include controls where bystander cells are treated with medium from untreated donor cells.

3. Viability Assessment:

-

Incubate the bystander cells for a suitable duration (e.g., 48-72 hours).

-

Assess cell viability using standard methods such as MTT, CellTiter-Glo, or by direct cell counting.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the SN-38 ADC bystander effect can aid in understanding the underlying mechanisms.

SN-38 Mechanism of Action and Bystander Effect

Caption: Mechanism of SN-38 ADC action and bystander effect.

SN-38 Induced Apoptotic Signaling Pathway

Caption: SN-38 induced apoptosis via Akt/p53 pathway.

Experimental Workflow for In Vitro Bystander Assay

Caption: Workflow for in vitro bystander effect co-culture assay.

References

Stability of MC-SN38 in Physiological Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of MC-SN38, an antibody-drug conjugate (ADC) agent-linker, under physiological conditions. This compound is comprised of SN-38, a potent topoisomerase I inhibitor and the active metabolite of irinotecan, connected to a monoclonal antibody via a non-cleavable maleimidocaproyl (MC) linker.[1] The stability of this conjugate is a critical determinant of its therapeutic index, directly impacting its efficacy and safety profile.

The overall stability of an ADC like this compound in a physiological environment is primarily influenced by two key factors: the intrinsic stability of the payload (SN-38) and the stability of the linker connecting it to the antibody. While the MC linker is categorized as "non-cleavable," this does not imply absolute stability in circulation.[2][3] This guide will dissect the stability of both components to provide a comprehensive understanding.

Stability of the SN-38 Payload

The cytotoxic activity of SN-38 is dependent on its chemical structure, specifically the presence of a closed lactone E-ring.[] This ring is susceptible to hydrolysis under physiological conditions, which represents the primary pathway for its inactivation.

pH-Dependent Hydrolysis

SN-38 exists in a pH-dependent equilibrium between its active lactone form and an inactive, open-ring carboxylate form.[5] The lactone form is favored in acidic conditions (pH ≤ 4.5), while the inactive carboxylate form becomes predominant at physiological and basic pH levels.[5][6] This conversion is a major challenge for the systemic delivery of SN-38.[7]

Table 1: pH-Dependent Stability of SN-38

| pH Condition | Predominant Form | Activity Status | Reference(s) |

| ≤ 4.5 | Lactone | Active | [5][6] |

| ~ 7.4 (Physiological) | Carboxylate | Inactive | [2][][5] |

| ≥ 9.0 | Carboxylate | Inactive | [6] |

Enzymatic Degradation

In addition to pH-mediated hydrolysis, SN-38 is also subject to enzymatic degradation in biological matrices. Esterases present in plasma can contribute to the degradation of the compound.[] Furthermore, if SN-38 is metabolized to its glucuronide form (SN-38G), β-glucuronidases found in some tissues and gut bacteria can convert it back to the active SN-38, which can lead to toxicity.[]

Stability of the Non-Cleavable MC Linker

The maleimidocaproyl (MC) linker is classified as non-cleavable, meaning it is designed to release the payload only after the complete lysosomal degradation of the antibody, rather than through specific enzymatic or chemical triggers in the circulation.[2][3] This generally confers greater plasma stability compared to cleavable linkers, which can reduce off-target toxicity and widen the therapeutic window.[2][8]

However, the thioether bond formed between the maleimide (B117702) group of the linker and a cysteine residue on the antibody is not completely stable and can undergo a retro-Michael reaction.[6] This can lead to the premature release of the drug-linker from the antibody in the plasma, which is a known instability pathway for maleimide-based ADCs.[6][9] The stability of this linkage can be influenced by the specific site of conjugation on the antibody.[7] Hydrolysis of the succinimide (B58015) ring within the linker can increase the stability of the conjugate.[9][10]

Experimental Protocols for Stability Assessment

Assessing the stability of this compound in physiological conditions requires robust analytical methods to quantify both the intact ADC and any released payload.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from different species (e.g., human, mouse, rat) over time at 37°C.

Protocol:

-

Incubation: Incubate the this compound ADC in plasma at a defined concentration at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

-

Sample Preparation (for released SN-38):

-

Immediately add four volumes of cold acetonitrile (B52724) with an internal standard to the plasma aliquot to precipitate proteins and halt any reactions.[8]

-

Vortex the sample vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.[8]

-

Carefully collect the supernatant for analysis.[8]

-

-

Analysis of Released SN-38: Quantify the amount of free SN-38 in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Analysis of Intact ADC (Total Antibody and Conjugated Payload):

-

Use an ELISA-based method to measure the concentration of the antibody-conjugated drug over time.[5]

-

This involves capturing the ADC on a plate coated with the target antigen and then detecting the payload with a secondary antibody.[5]

-

Alternatively, the drug-to-antibody ratio (DAR) can be monitored over time using techniques like mass spectrometry.[12]

-

Table 2: Summary of Experimental Methods for this compound Stability

| Analytical Method | Parameter Measured | Purpose | Reference(s) |

| LC-MS | Free SN-38 concentration | Quantify premature payload release | [8][11] |

| ELISA | Intact ADC concentration | Determine the rate of ADC clearance/degradation | [5] |

| Mass Spectrometry | Drug-to-Antibody Ratio (DAR) | Assess the loss of payload from the antibody over time | [12] |

| HPLC | Lactone vs. Carboxylate form ratio | Evaluate the pH-dependent hydrolysis of SN-38 | [5] |

Visualizations

Experimental Workflow for Plasma Stability Assay

Caption: Workflow for the in vitro plasma stability assessment of this compound.

Signaling Pathway of SN-38

Upon release from the ADC within the target cell, SN-38 exerts its cytotoxic effect by inhibiting Topoisomerase I.

Caption: Mechanism of action of SN-38 as a Topoisomerase I inhibitor.

Conclusion

The stability of this compound in physiological conditions is a multifaceted issue governed by the inherent pH-sensitivity of the SN-38 payload and the chemical stability of the maleimidocaproyl linker. While the non-cleavable nature of the MC linker is designed to enhance plasma stability, the potential for retro-Michael reactions necessitates careful evaluation. A thorough understanding and empirical testing of these stability aspects are crucial for the successful development of this compound-based antibody-drug conjugates, ensuring that the potent cytotoxic payload is delivered effectively to the target tumor cells while minimizing systemic exposure and off-target toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. creativepegworks.com [creativepegworks.com]